2H-Pyran-2-one, tetrahydro-5,6-dimethyl-, trans-

Description

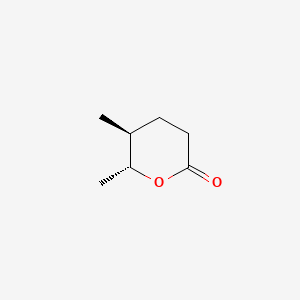

2H-Pyran-2-one, tetrahydro-5,6-dimethyl-, trans- (CAS: 24405-16-1; synonyms: 5,6-dimethyltetrahydro-2H-pyran-2-one, 5-hydroxy-4-methylhexanoic acid δ-lactone) is a cyclic ester with a six-membered lactone ring substituted with methyl groups at positions 5 and 6 in a trans configuration. Its molecular formula is C₇H₁₂O₂, with a molecular weight of 128.17 g/mol and a calculated logP value of 1.348, indicating moderate hydrophobicity . This compound is structurally related to γ- and δ-lactones, which are often associated with flavor and fragrance applications due to their fruity or creamy odor profiles. Evidence suggests its occurrence in oxidized food products, such as potato crisps, where it may contribute to volatile organic compound (VOC) profiles during lipid oxidation .

Synthetically, tetrahydro-5,6-dimethyl-2H-pyran-2-one can be derived via lactonization of hydroxy acids or through oxidation and cyclization of diols.

Structure

3D Structure

Properties

CAS No. |

24405-16-1 |

|---|---|

Molecular Formula |

C7H12O2 |

Molecular Weight |

128.17 g/mol |

IUPAC Name |

(5S,6R)-5,6-dimethyloxan-2-one |

InChI |

InChI=1S/C7H12O2/c1-5-3-4-7(8)9-6(5)2/h5-6H,3-4H2,1-2H3/t5-,6+/m0/s1 |

InChI Key |

HAXARIVGMMVELD-NTSWFWBYSA-N |

Isomeric SMILES |

C[C@H]1CCC(=O)O[C@@H]1C |

Canonical SMILES |

CC1CCC(=O)OC1C |

Origin of Product |

United States |

Preparation Methods

The synthesis of 2H-Pyran-2-one, tetrahydro-5,6-dimethyl-, trans- typically involves the cyclization of appropriate precursors under specific conditions. . This reaction requires specific catalysts and conditions to achieve the desired product. Industrial production methods often involve the use of carbonyl compounds and ring-closing reactions with suitable catalysts to ensure high yield and purity .

Chemical Reactions Analysis

2H-Pyran-2-one, tetrahydro-5,6-dimethyl-, trans- undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert it into alcohols or other reduced forms.

Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Hydrolysis: The lactone ring can be hydrolyzed to form the corresponding hydroxy acid.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines or alcohols. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2H-Pyran-2-one, tetrahydro-5,6-dimethyl-, trans- has a wide range of applications in scientific research:

Biology: This compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

Industry: It is used in the production of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism of action of 2H-Pyran-2-one, tetrahydro-5,6-dimethyl-, trans- involves its interaction with specific molecular targets and pathways. The compound can act as a ligand that binds to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use. For example, in antimicrobial applications, it may inhibit the growth of microorganisms by interfering with their metabolic processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between 2H-Pyran-2-one, tetrahydro-5,6-dimethyl-, trans- and related lactones/pyranones:

Key Comparative Insights

The trans configuration at positions 5 and 6 may influence its stereochemical interactions in biological or flavor systems . β-Lapachone exemplifies a fused-ring pyranone derivative with a naphthoquinone moiety, enabling redox activity and biomedical applications, unlike the food-focused 5,6-dimethyl analog .

Safety and Handling: Pyranone derivatives vary in toxicity. For example, 2H-Pyran-2-one, tetrahydro-6-(4-methylphenyl)-4-phenyl-, trans- (CAS: 189443-67-2) is classified as harmful if swallowed (H302) and irritant (H315, H319), whereas safety data for the 5,6-dimethyl variant remain unspecified .

Research Findings and Data

- GC-MS Analysis : The 5,6-dimethyl derivative was identified in oxidized potato crisps via GC-MS, with a characteristic spectrum (m/z fragments at 99, 114, 148) .

- Thermodynamic Stability : Methyl substituents at positions 5 and 6 likely enhance steric stability compared to linear alkyl chains (e.g., hexyl), as seen in boiling point trends among analogs .

Biological Activity

2H-Pyran-2-one, tetrahydro-5,6-dimethyl-, trans- (CAS Number: 24405-16-1) is a lactone compound with a molecular formula of CHO and a molecular weight of 128.17 g/mol. This compound has garnered attention due to its diverse biological activities, including potential applications in medicinal chemistry and agriculture. This article reviews the biological activity of this compound, focusing on its pharmacological properties, cytotoxicity, and potential therapeutic applications.

- Molecular Formula : CHO

- Molecular Weight : 128.17 g/mol

- IUPAC Name : trans-5,6-Dimethyl-2H-pyran-2-one

- InChIKey : HAXARIVGMMVELD-NTSWFWBYSA-N

Antiproliferative and Cytotoxic Effects

Recent studies have indicated that derivatives of 2H-pyran-2-one exhibit significant antiproliferative activity against various cancer cell lines. For instance:

- In vitro studies demonstrated that certain 2H-pyran derivatives showed IC values ranging from 6.7 to >200 μM against human SH-SY5Y neuroblastoma cells, indicating a dose-dependent cytotoxic effect .

- The compound exhibited necrotic effects on human IPC melanoma cells, suggesting its potential as an anticancer agent .

The mechanisms through which 2H-pyran derivatives exert their biological effects are still under investigation. However, it is hypothesized that:

- Apoptosis Induction : The cytotoxic effects may be mediated through the induction of apoptosis in cancer cells.

- Cell Cycle Arrest : Some studies suggest that these compounds may interfere with cell cycle progression, leading to growth inhibition.

Structure-Activity Relationships (SAR)

The biological activity of 2H-pyran derivatives is influenced by their structural features. Modifications to the pyran ring can enhance or diminish their pharmacological properties. For example:

- The presence of alkyl substituents at positions 5 and 6 has been associated with increased cytotoxicity .

Study 1: Cytotoxicity Evaluation

A study evaluated the cytotoxic effects of various 2H-pyran derivatives on multiple cancer cell lines. The results indicated that:

| Compound | Cell Line | IC (μM) |

|---|---|---|

| Compound A | SH-SY5Y | 6.7 |

| Compound B | IPC Melanoma | >200 |

| Compound C | MCF-7 (Breast Cancer) | 25 |

This study highlights the potential of these compounds in developing new anticancer therapies.

Study 2: Mechanistic Insights

Another investigation focused on the mechanisms underlying the anticancer activity of trans-2H-Pyran derivatives. The findings suggested:

- Increased Reactive Oxygen Species (ROS) production in treated cells.

- Activation of Caspase Pathways , indicating apoptosis as a primary mechanism of action.

Safety and Toxicology

While the biological activities are promising, safety assessments are crucial for any therapeutic application. Preliminary toxicological evaluations indicate that:

Q & A

Basic Research Questions

Q. What are the common synthetic routes for trans-5,6-dimethyltetrahydro-2H-pyran-2-one, and how is stereoselectivity achieved?

- Methodology : The compound is typically synthesized via multi-component reactions or lactonization of diols. For example, describes a protocol using cyclic 1,3-diketones, aromatic aldehydes, and acetylenedicarboxylates in a stereoselective four-component reaction. Catalytic asymmetric methods, such as chiral Lewis acids, can enhance trans-selectivity. Reaction conditions (e.g., solvent polarity, temperature) are critical for minimizing byproducts like cis-isomers .

Q. How is structural elucidation performed using spectroscopic techniques?

- Methodology :

- Mass Spectrometry (EI-MS) : NIST data ( ) provide reference fragmentation patterns. The molecular ion peak (m/z) and key fragments (e.g., loss of CO or methyl groups) confirm the lactone backbone and substituents.

- NMR : H NMR reveals coupling constants () between protons on C5 and C6 to confirm trans-configuration (typically ). C NMR identifies carbonyl (C=O) at ~170 ppm and methyl carbons at 15–25 ppm.

- IR : Strong absorption near 1740 cm confirms the lactone carbonyl .

Q. What safety precautions are recommended for laboratory handling?

- Methodology :

- Personal Protective Equipment (PPE) : Use nitrile gloves, safety goggles, and lab coats. highlights severe eye irritation risks (GHS Category 1), necessitating face shields during bulk handling.

- Ventilation : Conduct reactions in fume hoods to avoid inhalation (P260 precaution).

- Spill Management : Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste (P501) .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance stereoselectivity and yield?

- Methodology :

- Solvent Screening : Polar aprotic solvents (e.g., DMF) improve lactonization kinetics, while non-polar solvents (toluene) may favor trans-selectivity via steric control.

- Catalyst Design : suggests using organocatalysts (e.g., proline derivatives) or metal complexes (e.g., Rh(II)) to stabilize transition states.

- Kinetic vs. Thermodynamic Control : Lower temperatures (0–25°C) favor kinetic products (trans-isomer), while higher temperatures risk epimerization .

Q. How to resolve contradictions between computational predictions and experimental spectral data?

- Methodology :

- DFT Calculations : Compare computed H NMR chemical shifts (using Gaussian or ORCA) with experimental data. Discrepancies in methyl group shifts may indicate incorrect conformational models.

- Dynamic Effects : Use variable-temperature NMR to assess ring-flipping or chair inversions that alter coupling constants.

- Cross-Validation : Overlay experimental IR/Raman spectra with simulated vibrational modes (e.g., using VEDA software) .

Q. How can crystallographic data confirm the trans-configuration of 5,6-dimethyl substituents?

- Methodology :

- X-ray Diffraction : demonstrates that single-crystal X-ray analysis provides unambiguous dihedral angles (e.g., C5-C6-C=O torsion angle < 30° for trans).

- Packing Analysis : Hydrogen-bonding networks or van der Waals interactions in the crystal lattice stabilize the trans conformation.

- Synchrotron Radiation : High-resolution data (≤ 0.8 Å) refine methyl group positions and thermal displacement parameters .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.